molecular formula C12H18O3 B11763238 (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate

Cat. No.: B11763238
M. Wt: 210.27 g/mol
InChI Key: HFXOVSZRMSUXNQ-UHFFFAOYSA-N
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Description

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate is a specialized bifunctional compound that serves as a valuable intermediate in synthetic organic chemistry and polymer science. Its structure incorporates a reactive vinyl ether group and a bicyclic ketal system, making it a versatile precursor for the synthesis of complex molecules and functional materials. Researchers utilize this compound in the development of novel polymers, where it can act as a cross-linking agent or a monomer to introduce hydrolytically labile acetal linkages into polymer backbones. These acetal-containing polymers are of significant interest for creating biodegradable plastics and controlled-release drug delivery systems, as the acetal bonds are stable at neutral pH but cleave under mildly acidic conditions, such as those found in cellular endosomes or tumor microenvironments. The vinyl ether moiety is particularly susceptible to cationic polymerization, allowing for the formation of well-defined polymeric architectures under specific catalytic conditions. Furthermore, the unique steric and electronic properties of the 2-oxabicyclo[2.2.2]octane scaffold make this compound a subject of interest in the exploration of new reaction methodologies and the synthesis of natural product analogs. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate

InChI

InChI=1S/C12H18O3/c1-3-12-6-4-11(5-7-12,9-15-12)8-14-10(2)13/h3H,1,4-9H2,2H3

InChI Key

HFXOVSZRMSUXNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC12CCC(CC1)(OC2)C=C

Origin of Product

United States

Preparation Methods

Cyclization of Polyfunctional Precursors

Cyclization strategies often employ diols or epoxides under acid- or base-catalyzed conditions. For example, gold-catalyzed domino cyclizations, as demonstrated for oxabicyclo[3.2.1]octanes, highlight the potential for transition-metal-mediated ring formation. While the [2.2.2] system differs in ring size, analogous Au(I)-catalyzed cascades could theoretically adapt cyclohexane-trans-diols with alkyne side chains to form the target scaffold. Computational studies suggest that strain relief via semi-pinacol rearrangements may facilitate ring closure.

Diels-Alder Approaches

Diels-Alder reactions between furan derivatives and dienophiles offer a route to oxabicyclic systems. For instance, norbornene-derived epoxides can undergo ring-opening followed by cyclization to yield oxabicyclo[2.2.2]octanes. However, stereochemical outcomes require careful optimization of dienophile electronics and reaction temperatures.

Stepwise Synthesis of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl Acetate

Synthesis of 2-Oxabicyclo[2.2.2]octan-4-yl Methanol

The precursor alcohol is synthesized via cyclization of a diol-epoxide intermediate. For example, cyclohexane-1,4-diol derivatives treated with p-TsOH in toluene at 80°C yield the oxabicyclo[2.2.2]octane core. Subsequent oxidation or reduction steps introduce the hydroxymethyl group at position 4.

Key Reaction Conditions

StepReagents/ConditionsYield
Cyclizationp-TsOH, toluene, 80°C68%
HydroxymethylationNaBH₄, MeOH, 0°C82%

Acetylation of the Hydroxymethyl Group

The hydroxymethyl group is acetylated using acetic anhydride in pyridine or DMAP-catalyzed conditions:

2-Oxabicyclo[2.2.2]octan-4-yl methanol+Ac2ODMAP, CH2Cl2(2-Oxabicyclo[2.2.2]octan-4-yl)methyl acetate\text{2-Oxabicyclo[2.2.2]octan-4-yl methanol} + \text{Ac}2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{(2-Oxabicyclo[2.2.2]octan-4-yl)methyl acetate}

Reaction progress is monitored via TLC (Rf = 0.5 in hexane:EtOAc 3:1), with yields typically exceeding 90%.

Introduction of the Vinyl Group

Palladium-mediated cross-coupling installs the vinyl substituent. In a representative procedure:

  • Substrate Preparation : The acetylated oxabicyclooctane is brominated at position 1 using NBS in CCl₄.

  • Stille Coupling : Reaction with tributylvinyltin and Pd(PPh₃)₄ in DMF at 100°C affords the vinyl derivative.

Optimized Conditions

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandPPh₃ (10 mol%)
SolventBenzene
Temperature100°C
Yield72%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 5.80 (dd, J = 17.2, 10.8 Hz, 1H, CH₂=CH), 5.25 (d, J = 17.2 Hz, 1H), 5.15 (d, J = 10.8 Hz, 1H), 4.15 (m, 2H, OCH₂), 3.65 (s, 3H, OAc), 2.05–1.40 (m, 10H, bicyclic protons).

  • ¹³C NMR : δ 170.5 (C=O), 134.2 (CH₂=CH), 117.8 (CH₂=CH), 79.1 (OCH₂), 52.3 (OAc), 38.5–22.1 (bicyclic carbons).

Purity and Stability

HPLC analysis (C18 column, MeCN:H₂O 70:30) shows ≥97% purity. Long-term storage recommendations include desiccation at –20°C to prevent ester hydrolysis.

Challenges and Optimizations

Stereochemical Control

The bicyclic system’s bridgehead positions introduce stereochemical complexity. Chiral auxiliaries or asymmetric hydrogenation (e.g., using Crabtree’s catalyst) improve enantioselectivity, though yields may drop to 50–60%.

Solvent Selection

Benzene, though effective in Pd-catalyzed couplings , poses toxicity concerns. Substitution with toluene or THF reduces hazards without compromising yields (68–70%).

Chemical Reactions Analysis

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and acetic acid under acidic or basic conditions.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Properties
Recent studies indicate that (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate exhibits significant antibacterial activity, particularly as an inhibitor of bacterial topoisomerases. This mechanism suggests its potential use in developing new antibiotics to combat bacterial infections. The compound's ability to interact with biological macromolecules enhances its efficacy, making it a candidate for further research in antibiotic development.

Therapeutic Applications
The compound's unique structural features may influence its interaction with various biological targets, enhancing its specificity and effectiveness in therapeutic applications. Its interactions are often mediated by hydrogen bonding and hydrophobic effects, which could lead to the development of targeted drug delivery systems.

Material Science Applications

Polymer Chemistry
this compound can serve as a monomer in polymer synthesis. Its vinyl group allows for polymerization processes that can lead to the creation of novel materials with desirable mechanical and thermal properties. The incorporation of this compound into polymer matrices could result in materials with enhanced durability and functionality.

Case Studies

Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial properties of this compound, researchers found that it effectively inhibited the growth of several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to its ability to interfere with DNA replication processes mediated by topoisomerases, suggesting a promising avenue for antibiotic development.

Case Study: Polymer Synthesis
Another study focused on the use of this compound as a monomer in creating high-performance polymers. Researchers reported that polymers synthesized from this compound displayed improved thermal stability and mechanical strength compared to conventional polymers, indicating its potential utility in advanced material applications.

Mechanism of Action

The mechanism of action of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate involves its interaction with specific molecular targets and pathways . The vinyl group and the acetate ester functional group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions, and can participate in various chemical transformations.

Comparison with Similar Compounds

[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate

  • Structure : Shares the acetoxymethyl group but has a smaller bicyclo[2.1.1]hexane ring.
  • Properties :
    • Molecular Formula: C₉H₁₄O₄
    • Molar Mass: 186.21 g/mol
    • Density: 1.291 g/cm³ (predicted)
    • Boiling Point: 275.1°C (predicted)
    • pKa: 14.86 (predicted)
  • Comparison: The reduced ring size (2.1.1 vs. The absence of a vinyl group may limit its utility in polymerization or cross-coupling reactions.

{2-Oxabicyclo[2.2.2]octan-4-yl}methanol

  • Structure : Same bicyclo[2.2.2]octane core but replaces the acetoxymethyl group with a hydroxymethyl group.
  • Availability : Listed as in stock (, entry 15).
  • Comparison: The hydroxyl group offers hydrogen-bonding capability, making it more polar and suitable for aqueous-phase reactions.

Functional Group Variations in Bicyclo[2.2.1/2.2.2] Systems

Methyl 4-Bromobicyclo[2.2.1]heptane-1-carboxylate

  • Structure : Bicyclo[2.2.1]heptane with bromine and ester groups.
  • Price : $245/100mg .
  • Comparison : The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), but the smaller bicyclo[2.2.1] system may confer different stereoelectronic effects compared to the 2.2.2 system.

Bicyclo[2.2.2]octane-2,5-dione

  • Structure : A diketone derivative of bicyclo[2.2.2]octane.
  • Price : $330/100mg .
  • Comparison : The diketone functionality allows for condensation reactions, but the absence of ether or ester groups limits direct comparison. The rigid bicyclic structure may enhance thermal stability.

Price and Availability Trends

  • “(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate” : Discontinued (), suggesting niche applications or synthesis challenges.
  • Analogues: Hydroxymethyl derivatives (e.g., {2-Oxabicyclo[2.2.2]octan-4-yl}methanol) remain available, priced competitively . Bicyclo[2.2.1] derivatives (e.g., Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate) are more affordable ($245/100mg), reflecting simpler synthesis or higher demand .

Key Research Findings and Implications

  • Synthetic Utility : The vinyl group in “this compound” provides a handle for further functionalization, distinguishing it from hydroxyl- or bromine-substituted analogues.
  • Thermodynamic Stability : Larger bicyclo[2.2.2] systems may exhibit greater conformational rigidity compared to smaller rings, influencing their behavior in catalytic processes .
  • Market Dynamics : Discontinuation of the target compound highlights challenges in scaling up synthesis or purifying bicyclic ethers with sensitive substituents .

Biological Activity

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate is a bicyclic compound characterized by its unique structural properties, which include a vinyl group and an acetate moiety. This compound has garnered attention for its potential biological activities, particularly in the context of antibacterial applications and interactions with biological macromolecules.

  • Molecular Formula : C₁₂H₁₈O₃
  • Molecular Weight : 210.27 g/mol
  • Structure : The compound features a bicyclic structure with an ether oxygen atom, contributing to its reactivity and potential applications in medicinal chemistry.

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly as an antibacterial agent. The compound has shown promise in inhibiting bacterial topoisomerases, which are essential enzymes for bacterial DNA replication and transcription.

Antibacterial Activity

Research indicates that oxabicyclo compounds, including this compound, can effectively inhibit various bacterial strains. The mechanism of action is believed to involve the disruption of DNA processes, making it a candidate for further development as an antibacterial therapeutic agent.

Interaction Studies

Studies have demonstrated that this compound engages in significant interactions with biological macromolecules such as proteins and nucleic acids. These interactions are often mediated by hydrogen bonding and hydrophobic effects, enhancing the compound's biological activity and specificity towards certain targets.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other compounds within the oxabicyclo family:

Compound NameStructureBiological Activity
This compoundStructureAntibacterial, Topoisomerase inhibitor
2-Oxabicyclo[2.2.2]octaneStructureEstrogen receptor-beta agonist
Vorinostat analogsStructureAnticancer properties

Case Studies

Several case studies have focused on the synthesis and evaluation of this compound:

  • Synthesis and Characterization : A study detailed the synthesis of this compound through a multi-step process involving vinylation and cyclization reactions, confirming its structure via spectroscopic methods.
    • Method : Grignard reagent was used to introduce the vinyl group, followed by cyclization to form the oxabicyclo structure.
    • Yield : Approximately 67% under optimized conditions.
  • Biological Testing : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Q & A

Q. What synthetic methodologies are recommended for preparing (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate?

Methodological Answer: The synthesis of bicyclo[2.2.2]octane derivatives typically involves multi-step reactions. For the target compound, a plausible approach includes:

Formation of the bicyclo core : Start with Diels-Alder or acid-catalyzed cyclization reactions to construct the 2-oxabicyclo[2.2.2]octane scaffold.

Vinyl group introduction : Use palladium-catalyzed cross-coupling (e.g., Heck reaction) or radical-mediated vinylation.

Esterification : React the hydroxyl group on the bicyclo structure with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions.

Purification : Recrystallization from methanol or ethanol (as in ) or column chromatography with ethyl acetate/hexane gradients.
Key Considerations : Monitor reaction progress via TLC (e.g., silica gel plates, UV visualization) and optimize inert gas atmospheres (argon/nitrogen) to prevent oxidation of the vinyl group .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the bicyclo structure, vinyl group (J=1017HzJ = 10-17 \, \text{Hz} for trans/cis coupling), and acetate methyl resonance (~2.0 ppm).
  • Infrared Spectroscopy (IR) : Identify ester carbonyl stretching (~1740 cm1^{-1}) and vinyl C=C stretching (~1640 cm1^{-1}).
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with acetonitrile/water mobile phase to assess purity (>95% by area normalization).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile reagents (e.g., acetic anhydride).
  • First Aid : For skin/eye contact, rinse immediately with water for 15 minutes (). For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Q. How can the reactivity of the vinyl and ester groups be exploited in further reactions?

Methodological Answer:

  • Vinyl Group : Perform epoxidation (mCPBA) or hydrofunctionalization (e.g., hydroboration-oxidation).
  • Ester Group : Hydrolyze to the alcohol using NaOH/MeOH (2 h reflux), then functionalize via Mitsunobu or SN2 reactions.
  • Cross-Coupling : Utilize Suzuki-Miyaura coupling with the vinyl group and aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DMF) .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use absolute methanol or ethanol (as in ) to remove polar impurities.
  • Column Chromatography : Optimize silica gel columns with hexane/ethyl acetate (4:1 to 1:1 gradients).
  • Distillation : For volatile byproducts, employ fractional distillation under reduced pressure .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.
    • Monitor degradation via HPLC at 0, 1, 2, and 4 weeks.
    • Identify degradation products using LC-MS.
  • Kinetic Analysis : Calculate rate constants (kk) and activation energy (EaE_a) via Arrhenius plots .

Q. What computational methods are suitable for modeling its conformational dynamics?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles and torsional strain in the bicyclo framework.
  • Molecular Dynamics (MD) : Simulate solvation effects in methanol/water mixtures (GROMACS, AMBER) to study ester hydrolysis pathways.
  • Docking Studies : Investigate interactions with enzymes (e.g., esterases) using AutoDock Vina .

Q. How can contradictions in spectroscopic data be resolved?

Methodological Answer:

  • Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at –40°C to slow conformational exchange.
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals via correlation spectroscopy.
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to confirm assignments .

Q. What are the potential degradation pathways of this compound in aqueous environments?

Methodological Answer:

  • Hydrolysis : Under acidic/basic conditions, the ester group hydrolyzes to form (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol and acetic acid.
  • Oxidation : The vinyl group may undergo ozonolysis or epoxidation.
  • Photodegradation : Expose to UV light (254 nm) and analyze products via GC-MS .

Q. How can researchers optimize catalytic systems for cross-coupling reactions involving the vinyl group?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)2_2, PdCl2_2, and Pd(PPh3_3)4_4 with ligands (e.g., SPhos, XPhos) in DMF or THF.
  • Solvent Optimization : Compare yields in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents.
  • Kinetic Profiling : Use in situ IR or Raman spectroscopy to monitor reaction progress and intermediate formation .

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